molecular formula C16H24N2O5 B8121431 Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate

Cat. No.: B8121431
M. Wt: 324.37 g/mol
InChI Key: MIEDFDHUVAWYLY-MFKMUULPSA-N
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Description

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical synthesis. The presence of both amino and ester functional groups makes it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate can be achieved through a chemo-selective Buchwald–Hartwig amination reaction. This method involves the cross-coupling of an aryl halo ester with a secondary amine using a PEPPSI-IPr Pd-catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow setup allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of peptide-based drugs due to its amino acid-like structure.

    Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can interact with biological targets or be used in further synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-2-(Boc-amino)-3-(2-hydroxyphenoxy)butanoate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl (2S,3R)-2-(Boc-amino)-3-(2-methoxyphenoxy)butanoate: Contains a methoxy group instead of an amino group.

Uniqueness

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate is unique due to the presence of both Boc-protected amino and ester functional groups, which provide versatility in chemical synthesis and potential applications in various fields. The amino group allows for further functionalization, while the ester group can be hydrolyzed or reduced, offering multiple pathways for chemical transformations.

Properties

IUPAC Name

methyl (2S,3R)-3-(2-aminophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-10(22-12-9-7-6-8-11(12)17)13(14(19)21-5)18-15(20)23-16(2,3)4/h6-10,13H,17H2,1-5H3,(H,18,20)/t10-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEDFDHUVAWYLY-MFKMUULPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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